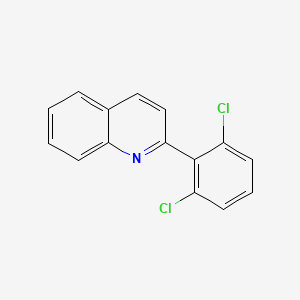
2-(2,6-Dichlorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)quinoline is an organic compound with the molecular formula C15H9Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenyl)quinoline can be synthesized through several methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to form the quinoline ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2,6-dichlorophenyl is coupled with a quinoline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs the Suzuki–Miyaura coupling due to its scalability and efficiency. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkylamines or arylamines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-(2,6-Dichlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes at the molecular level .
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the chlorine atoms, resulting in different reactivity and applications.
2-(2,4-Dichlorophenyl)quinoline: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.
2-(2,6-Difluorophenyl)quinoline: Fluorine atoms instead of chlorine, affecting its electronic properties and reactivity.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C15H9Cl2N |
|---|---|
分子量 |
274.1 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)quinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-11-5-3-6-12(17)15(11)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |
InChIキー |
OHGRYGLDBINRRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






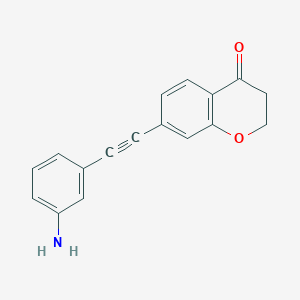
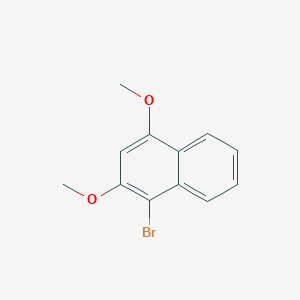
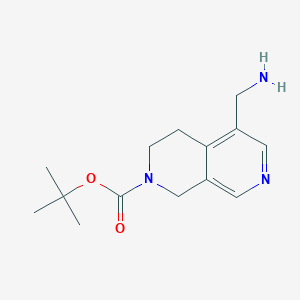


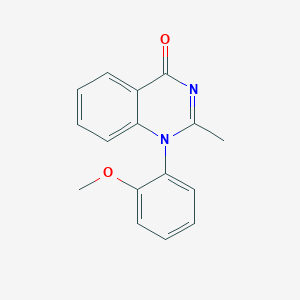
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)



